

Application Notes and Protocols for BI-7273 In Vivo Mouse Studies

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Compound of Interest

Compound Name: BI-7273

Cat. No.: B15570987

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A Potent Dual BRD7/BRD9 Inhibitor

Introduction

BI-7273 is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin remodeling complex.^{[1][2]} Due to its good oral bioavailability and favorable pharmacokinetic profile, **BI-7273** is a valuable tool for in vivo studies to probe the biological functions of BRD7 and BRD9.^{[1][2]} Recent research has demonstrated its therapeutic potential in metabolic diseases by reducing lipid accumulation.^[3]

These application notes provide a comprehensive overview of the currently available data on **BI-7273** dosage and administration for in vivo mouse studies, with detailed protocols and pathway diagrams to guide researchers.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of **BI-7273** in mice and provide details of a published in vivo study.

Table 1: In Vivo Pharmacokinetic Parameters of **BI-7273** in Mice^{[1][4]}

Parameter	Value	Dosing Condition
Clearance	57% of liver blood flow	5 mg/kg, intravenous
Volume of Distribution (Vss)	1.6 L/kg	5 mg/kg, intravenous
Mean Residence Time	0.5 h	5 mg/kg, intravenous
Oral Bioavailability (F)	39%	20 mg/kg, oral
Peak Plasma Concentration (Cmax)	2,970 nM	20 mg/kg, oral
Time to Peak Plasma Conc. (tmax)	1.7 h	20 mg/kg, oral

Table 2: **BI-7273** In Vivo Study in a Mouse Model of Metabolic Disease[3]

Parameter	Description
Mouse Model	High-fat diet (HFD)-induced model of non-alcoholic fatty liver disease (NAFLD) and obesity.
Dosage	Specific dosage details from the full study are required.
Administration Route	Oral administration is likely based on good oral bioavailability.[1][2]
Vehicle	To be determined from the full study protocol.
Treatment Schedule	To be determined from the full study protocol.
Primary Outcomes	Reduction in body weight, improved insulin sensitivity, and decreased serum lipid levels.[3]

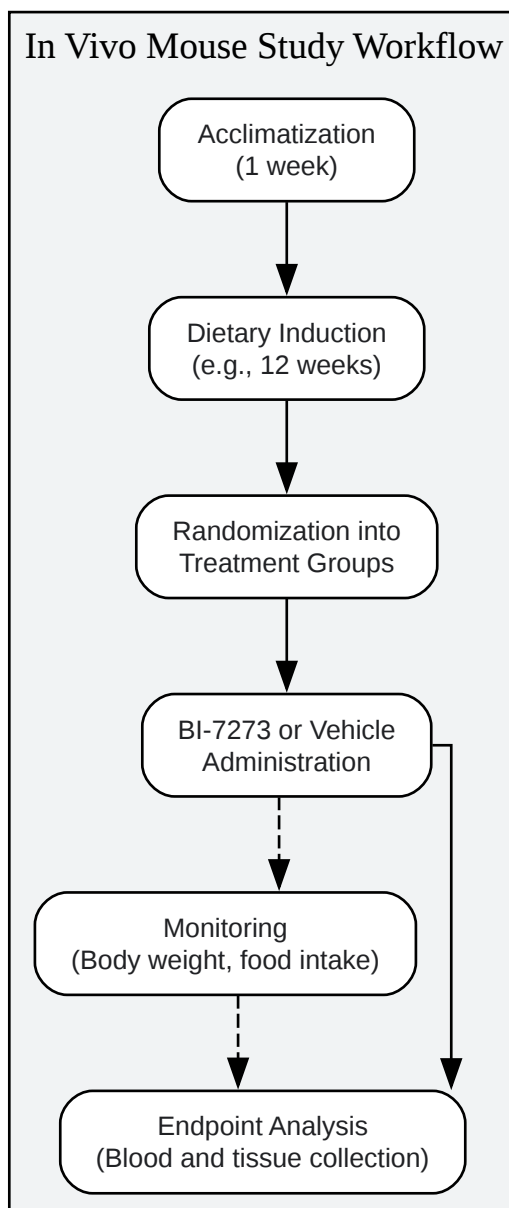
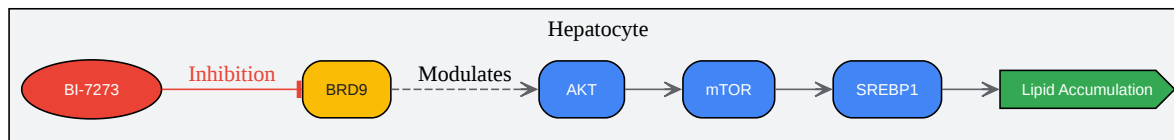
Note on In Vivo Cancer Models:

Initial literature suggested the use of **BI-7273** in acute myeloid leukemia (AML) xenograft models.[5][6] However, a detailed review of the primary study reveals that the in vivo efficacy

experiments, including a 180 mg/kg oral dosage, were conducted with a related, more selective BRD9 inhibitor, BI-9564, not **BI-7273**.^[5] Researchers should exercise caution and refer to the specific compound used in published studies.

Signaling Pathway

BI-7273 has been shown to reduce lipid accumulation by modulating the AKT/mTOR/SREBP1 signaling pathway.^[3]



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